molecular formula C19H17N3O B2949153 2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide CAS No. 1355874-44-0

2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide

Cat. No. B2949153
CAS RN: 1355874-44-0
M. Wt: 303.365
InChI Key: XOWAQMNODHDUJU-UHFFFAOYSA-N
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Description

The compound “2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide” is a complex organic molecule that contains several functional groups. These include a benzyl group, an ethynyl group, an amino group, a cyanomethyl group, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl group could be introduced through a Friedel-Crafts alkylation . The ethynyl group might be added through a Sonogashira coupling . The amino group could be introduced through a nucleophilic substitution . The cyanomethyl group and the acetamide group might be added through a series of condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and ethynyl groups would provide a degree of rigidity to the molecule, while the amino, cyanomethyl, and acetamide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions . The ethynyl group could undergo addition reactions . The cyanomethyl group could be hydrolyzed to give a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, it would likely be soluble in organic solvents due to the presence of the benzyl and ethynyl groups . Its boiling and melting points would depend on the strength of the intermolecular forces, which would be influenced by the presence of the amino, cyanomethyl, and acetamide groups .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-(N-benzyl-3-ethynylanilino)-N-(cyanomethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-2-16-9-6-10-18(13-16)22(15-19(23)21-12-11-20)14-17-7-4-3-5-8-17/h1,3-10,13H,12,14-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWAQMNODHDUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)N(CC2=CC=CC=C2)CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide

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